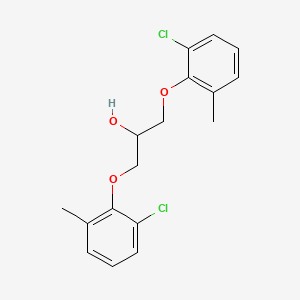

1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol is an organic compound with the molecular formula C17H18Cl2O3 It is characterized by the presence of two 2-chloro-6-methylphenoxy groups attached to a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol typically involves the reaction of 2-chloro-6-methylphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which subsequently reacts with another molecule of 2-chloro-6-methylphenol to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and solvents can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or primary alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

1,3-Bis(2-methoxyphenoxy)propan-2-ol: Similar structure but with methoxy groups instead of chloro groups.

1,3-Bis(2-methylphenoxy)propan-2-ol: Similar structure but without the chloro groups.

Uniqueness

1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol is unique due to the presence of chloro groups, which can significantly influence its chemical reactivity and biological activity. The chloro groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Biological Activity

1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol is an organic compound that has garnered attention in medicinal chemistry and agrochemical applications due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and synthesizing relevant data.

Chemical Structure and Properties

This compound has the molecular formula C15H16Cl2O3 and a molecular weight of approximately 341.23 g/mol. The compound features two chlorinated aromatic groups attached to a propan-2-ol backbone, enhancing its reactivity and biological activity potential. The chlorinated phenoxy moieties are particularly significant in determining its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily antimicrobial and antifungal properties. Its chlorinated structure suggests a mechanism of action that may involve inhibition of key enzymes or receptors in microbial organisms.

Antimicrobial Properties

Studies have shown that compounds with similar structures possess notable antimicrobial effects. For instance, research on related chlorinated phenoxy compounds has demonstrated effective inhibition of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often fall within low micromolar ranges, indicating potent antibacterial activity .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with microbial cell membranes or specific enzymes involved in cell wall synthesis or metabolic pathways. This interaction could disrupt normal cellular functions, leading to microbial death or growth inhibition .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A comparative study on chlorinated phenoxy derivatives highlighted that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported MIC values as low as 25 µg/mL for certain strains .

- Synergistic Effects : In combination studies with other antimicrobial agents such as vancomycin, this compound demonstrated enhanced efficacy, suggesting potential for use in combination therapies against resistant bacterial strains .

- Agricultural Applications : The compound has been evaluated for its herbicidal properties in agricultural settings. Field trials indicated that formulations containing this compound effectively controlled weed populations while minimizing phytotoxicity to crops .

Comparison with Similar Compounds

The following table summarizes the structural and functional differences between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Bis(4-chlorophenoxy)propan-2-ol | C15H16ClO3 | Contains para-substituted phenoxy groups |

| 1,3-Bis(2-methylphenoxy)propan-2-ol | C15H18O3 | Lacks chlorine substituents |

| 1,3-Bis(allyloxy)-propan-2-ol | C12H18O4 | Features allyloxy groups instead of phenoxy |

The presence of chlorinated aromatic groups in this compound distinguishes it from these similar compounds by potentially enhancing its reactivity and biological activity .

Properties

CAS No. |

94166-53-7 |

|---|---|

Molecular Formula |

C17H18Cl2O3 |

Molecular Weight |

341.2 g/mol |

IUPAC Name |

1,3-bis(2-chloro-6-methylphenoxy)propan-2-ol |

InChI |

InChI=1S/C17H18Cl2O3/c1-11-5-3-7-14(18)16(11)21-9-13(20)10-22-17-12(2)6-4-8-15(17)19/h3-8,13,20H,9-10H2,1-2H3 |

InChI Key |

LTZUNDGTKZEXKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)OCC(COC2=C(C=CC=C2Cl)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.